Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate is a chemical compound with the molecular formula C13H9BrN2O2S and a molecular weight of 337.19 g/mol . This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate typically involves the reaction of 4-(4-cyanophenyl)thiazole-5-carboxylic acid with ethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high purity and yield .
Chemical Reactions Analysis
Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to form thiazolidines.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential antibacterial, antifungal, and anticancer properties.
Agriculture: The compound is explored for its potential use in developing agrochemicals that can protect crops from pests and diseases.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s biological effects are mediated through pathways involving oxidative stress, apoptosis, and cell cycle regulation .
Comparison with Similar Compounds
Ethyl 2-bromo-4-(4-cyanophenyl)thiazole-5-carboxylate can be compared with other thiazole derivatives such as:
Ethyl 4-bromothiazole-5-carboxylate: Similar in structure but lacks the cyanophenyl group, which may affect its biological activity.
2-(4-Cyanophenyl)thiazole-4-carboxylic acid: Lacks the ethyl ester group, which can influence its solubility and reactivity.
The unique combination of the bromine, cyanophenyl, and ethyl ester groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H9BrN2O2S |
---|---|
Molecular Weight |
337.19 g/mol |
IUPAC Name |
ethyl 2-bromo-4-(4-cyanophenyl)-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H9BrN2O2S/c1-2-18-12(17)11-10(16-13(14)19-11)9-5-3-8(7-15)4-6-9/h3-6H,2H2,1H3 |
InChI Key |
XHTCDNQRXDZAAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)Br)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.